Cas no 2106-73-2 (4,4,4-trifluorobutane-1,2-diol)

4,4,4-trifluorobutane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928774-0.1g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 0.1g |
$342.0 | 2023-09-17 | |
Enamine | EN300-1928774-10.0g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 10g |
$4236.0 | 2023-06-02 | |
Enamine | EN300-1928774-1.0g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 1g |
$986.0 | 2023-06-02 | |
Enamine | EN300-1928774-5.0g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 5g |
$2858.0 | 2023-06-02 | |
A2B Chem LLC | AY12843-2.5g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 2.5g |
$2472.00 | 2024-04-20 | |
Enamine | EN300-1928774-1g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 1g |
$986.0 | 2023-09-17 | |
A2B Chem LLC | AY12843-1g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 1g |
$1360.00 | 2024-04-20 | |
A2B Chem LLC | AY12843-50mg |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 50mg |
$470.00 | 2024-04-20 | |
Enamine | EN300-1928774-0.05g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 0.05g |
$229.0 | 2023-09-17 | |
Enamine | EN300-1928774-0.25g |
4,4,4-trifluorobutane-1,2-diol |
2106-73-2 | 95% | 0.25g |
$487.0 | 2023-09-17 |
4,4,4-trifluorobutane-1,2-diol 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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4,4,4-trifluorobutane-1,2-diolに関する追加情報
Professional Introduction to 4,4,4-trifluorobutane-1,2-diol (CAS No. 2106-73-2)
4,4,4-trifluorobutane-1,2-diol, identified by its Chemical Abstracts Service (CAS) number 2106-73-2, is a fluorinated diol compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which impart distinct physicochemical characteristics such as enhanced metabolic stability, lipophilicity, and binding affinity. These attributes make 4,4,4-trifluorobutane-1,2-diol a promising candidate for various applications in drug design, material science, and industrial chemistry.
The molecular structure of 4,4,4-trifluorobutane-1,2-diol consists of a four-carbon chain with three fluorine atoms attached to the third carbon and hydroxyl groups at the first and second positions. This configuration results in a highly polar molecule with both hydrophilic and lipophilic regions, facilitating its interaction with diverse biological targets. The presence of fluorine atoms also influences the electronic distribution within the molecule, leading to modifications in reactivity and binding interactions. Such structural features have been extensively explored in recent years for their potential in developing novel therapeutic agents.
In the realm of pharmaceutical research, 4,4,4-trifluorobutane-1,2-diol has been investigated for its role as a key intermediate in the synthesis of fluorinated analogs of existing drugs. Fluorinated compounds are increasingly prevalent in modern medicine due to their improved pharmacokinetic profiles and reduced susceptibility to metabolic degradation. For instance, studies have demonstrated that incorporating fluorine into drug molecules can enhance their bioavailability and prolong their half-life in vivo. The diol functionality of 4,4,4-trifluorobutane-1,2-diol provides additional versatility for further derivatization into more complex pharmacophores.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 4,4,4-trifluorobutane-1,2-diol to various biological targets with high accuracy. Molecular docking simulations have revealed that this compound exhibits strong interactions with enzymes and receptors involved in critical metabolic pathways. These findings have opened new avenues for developing inhibitors or modulators targeting diseases such as diabetes and cancer. The ability of 4,4,4-trifluorobutane-1,2-diol to modulate enzyme activity has been particularly intriguing for researchers seeking to develop next-generation antidiabetic agents.
Beyond pharmaceutical applications, 4, 4, 4-trifluorobutane-1, 2-diol finds utility in material science as a building block for advanced polymers and coatings. The fluorinated diol can be polymerized or incorporated into existing polymer matrices to enhance thermal stability and chemical resistance. Such materials are desirable for use in harsh environments where conventional polymers would degrade rapidly. Additionally, 4, 4, 4-trifluorobutane-1, 2-diol has been explored as a precursor for liquid crystals and other optoelectronic materials due to its ability to form ordered phases with desirable optical properties.
The synthesis of CAS No. 2106-73-2 typically involves multi-step organic reactions starting from commercially available precursors such as trifluoroacetic acid or trifluoroethyl halides. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. Catalytic hydrogenation techniques have been particularly useful in introducing the hydroxyl groups while maintaining the integrity of the fluorine substituents. These synthetic improvements have made CAS No. 2106-73-2 more accessible for industrial applications.
In conclusion, CAS No.2106-73-2 () is a versatile fluorinated diol with broad applications across pharmaceuticals and materials science. Its unique structural features contribute to its efficacy as an intermediate in drug development and as a component in high-performance materials. As research continues to uncover new uses for this compound, it is expected that further innovations will emerge based on its chemical properties. The continued exploration of fluorinated compounds like CAS No.2106-73-2 () underscores their importance in advancing both medicinal chemistry and industrial chemistry.
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